5-Bromoanthranilonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATYCBHROMXWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192513 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-32-6 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoanthranilonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromoanthranilonitrile (also known as 2-Amino-5-bromobenzonitrile). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide includes a summary of its physicochemical properties, spectroscopic data, a plausible synthetic route, and a general workflow for its characterization.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amino and a nitrile group, along with the presence of a bromine atom, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39263-32-6 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][2][3] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 96-100 °C | [2][5] |

| Boiling Point | 288.4 °C at 760 mmHg | [4][5] |

| Solubility | Soluble in methanol. | [2][6] |

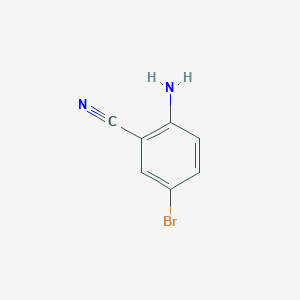

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and a nitrile group at position 1.

Table 2: Structural Identifiers for this compound

| Identifier | String | Source(s) |

| SMILES | N#Cc1ccc(Br)cc1N | [1] |

| InChI | InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | δ 7.61 (1H, d, J=2.5 Hz), 7.43 (1H, dd, J=9, 2.5 Hz), 6.75 (1H, d, J=9 Hz), 6.28 (2H, br s) | [2] |

| IR | Spectra available from PubChem.[1] | [1] |

| LC-MS | Retention time: 2.24 min | [2] |

Synthesis of this compound

A plausible and documented synthetic route to this compound is the bromination of 2-aminobenzonitrile.

Synthetic Pathway: Bromination of 2-Aminobenzonitrile

The synthesis involves the electrophilic aromatic substitution of 2-aminobenzonitrile with a suitable brominating agent. One reported method utilizes ammonium bromide and hydrogen peroxide in acetic acid.[2] An alternative common laboratory method involves the use of N-Bromosuccinimide (NBS).

Caption: Synthesis of this compound from 2-Aminobenzonitrile.

Experimental Protocol: Synthesis via Bromination

This protocol is a generalized procedure based on a reported synthesis.[2]

Materials:

-

2-Aminobenzonitrile

-

Ammonium bromide (NH₄Br)

-

Hydrogen peroxide (35% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (30%)

-

Water

Procedure:

-

Dissolve 2-aminobenzonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add ammonium bromide followed by the dropwise addition of hydrogen peroxide.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Neutralize the residue with a 30% aqueous sodium hydroxide solution until basic.

-

Collect the resulting solid precipitate by filtration and wash thoroughly with water.

-

Dry the crude product.

-

For purification, dissolve the crude solid in a minimal amount of hot dichloromethane and allow it to recrystallize.

-

Collect the purified crystals of this compound by filtration and wash with a small amount of cold dichloromethane.

-

Dry the final product under vacuum.

Experimental Workflow for Characterization

A standard workflow for the characterization and structural confirmation of the synthesized this compound is outlined below. This workflow ensures the identity and purity of the final compound.

Caption: General workflow for the characterization of this compound.

Safety Information

This compound is a chemical substance that requires careful handling. The following is a summary of its hazard information.

Table 4: GHS Hazard Information for this compound

| Hazard | Description | Source(s) |

| Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H317: May cause an allergic skin reaction.H332: Harmful if inhaled. | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules. The presence of the amino, nitrile, and bromo functionalities allows for a wide range of chemical transformations, making it a valuable starting material for the construction of novel scaffolds in drug discovery. For instance, it has been used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer activity.[2] The strategic placement of the bromine atom also makes it suitable for cross-coupling reactions to introduce further molecular diversity.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and a plausible synthetic route for this compound. The provided data and protocols are intended to be a valuable resource for researchers and scientists working with this compound. As with any chemical, it is essential to consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The versatile nature of this compound suggests its potential for broader applications in medicinal chemistry and materials science.

References

- 1. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6 [chemicalbook.com]

- 3. CAS RN 39263-32-6 | Fisher Scientific [fishersci.at]

- 4. 2-Amino-5-Bromobenzonitrile, CAS No. 39263-32-6 - iChemical [ichemical.com]

- 5. Cas 39263-32-6,2-AMINO-5-BROMOBENZONITRILE | lookchem [lookchem.com]

- 6. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

5-Bromoanthranilonitrile: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromoanthranilonitrile, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visual representations of its synthetic pathway.

Core Compound Data

This compound, also known as 2-Amino-5-bromobenzonitrile, is a versatile chemical intermediate. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Citation |

| CAS Number | 39263-32-6 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrN₂ | [2][4] |

| Molecular Weight | 197.03 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 96-100 °C (lit.) | [1][4][6] |

| Boiling Point | 288.4 °C at 760 mmHg | [6] |

| Density | 1.68 g/cm³ | [6] |

| Solubility | Soluble in methanol | [1][4] |

| IUPAC Name | 2-amino-5-bromobenzonitrile | [2] |

Synthesis and Experimental Protocol

This compound is noted for its role as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. It has been utilized in the creation of copper-ligand coordination complexes and multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer properties[1][4].

A common synthetic route to this compound involves the bromination of 2-aminobenzonitrile. The following is a detailed experimental protocol for this synthesis:

Objective: To synthesize 2-amino-5-bromobenzonitrile from 2-aminobenzonitrile.

Materials:

-

2-aminobenzonitrile

-

Acetic acid

-

Ammonium bromide

-

35% aqueous solution of hydrogen peroxide

-

Dichloromethane

Procedure:

-

Dissolve 2-aminobenzonitrile (0.1 mol, 11.8 g) in acetic acid (120 ml).

-

Sequentially add ammonium bromide (0.105 mol, 10.3 g) and a 35% aqueous solution of hydrogen peroxide (0.105 mol, 10.2 ml) to the solution.

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Continue stirring for an additional 24 hours, monitoring the reaction's completion using LCMS analysis.

-

Upon completion, collect the resulting solid by filtration and wash it with water.

-

Dry the solid and then dissolve it in an excess of dichloromethane.

-

Concentrate the dichloromethane solution until a precipitate begins to form, then allow it to crystallize completely.

-

Collect the crystals by filtration and wash them with a small amount of dichloromethane.

-

The final product is an off-white crystalline solid of 2-amino-5-bromobenzonitrile[1].

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-aminobenzonitrile.

Caption: Synthesis of this compound.

Applications in Drug Discovery

The presence of amino, cyano, and bromo functional groups makes this compound a valuable starting material for creating more complex molecular structures[7]. Its utility is particularly noted in the synthesis of quinazolines and other fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their frequent appearance in biologically active compounds[8]. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, expanding its synthetic potential in the development of novel therapeutic agents.

References

- 1. 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6 [chemicalbook.com]

- 2. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromobenzonitrile | 39263-32-6 [sigmaaldrich.com]

- 4. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-AMINO-5-BROMOBENZONITRILE | CAS: 39263-32-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2-Amino-5-Bromobenzonitrile, CAS No. 39263-32-6 - iChemical [ichemical.com]

- 7. 2-Amino-5-Bromobenonitrile Supplier in China [nj-finechem.com]

- 8. nbinno.com [nbinno.com]

Synthesis of 5-Bromoanthranilonitrile from Anthranilonitrile: A Technical Guide

An in-depth examination of the synthetic pathway for the bromination of anthranilonitrile, providing detailed experimental protocols, quantitative data analysis, and workflow visualizations for researchers and professionals in drug development.

Introduction

5-Bromoanthranilonitrile is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the anthranilonitrile scaffold at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions and other transformations. This technical guide details a common and effective method for the synthesis of this compound from the readily available starting material, anthranilonitrile (2-aminobenzonitrile). The primary method described herein utilizes N-Bromosuccinimide (NBS) as a brominating agent in an acetonitrile solvent, a widely adopted approach for the regioselective bromination of activated aromatic rings.

Reaction Scheme and Mechanism

The synthesis of this compound from anthranilonitrile proceeds via an electrophilic aromatic substitution reaction. The amino group of anthranilonitrile is a strong activating group, directing the electrophilic attack of the bromine to the ortho and para positions. Due to steric hindrance from the adjacent cyano group, the bromination occurs preferentially at the para-position (position 5).

N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine compared to liquid bromine. In a polar aprotic solvent like acetonitrile, NBS can generate the bromonium ion (Br+), which is the active electrophile in this reaction.

Reaction:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Anthranilonitrile (MW: 118.14 g/mol ) | 1.0 eq |

| N-Bromosuccinimide (MW: 177.98 g/mol ) | 1.05 eq |

| Solvent | |

| Acetonitrile | Varies based on scale |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| This compound (MW: 197.04 g/mol ) | - |

| Yield | |

| Isolated Yield | Typically >90% |

| Physical Properties | |

| Melting Point of Product | 98-102 °C |

Experimental Protocols

Materials:

-

Anthranilonitrile (2-aminobenzonitrile)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilonitrile (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition can be done using a spatula or via a dropping funnel containing a solution of NBS in acetonitrile.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. The crude this compound is often obtained in high purity. b. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Pathway

Caption: Electrophilic aromatic substitution of anthranilonitrile with NBS.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Unveiling 5-Bromoanthranilonitrile: A Technical Guide to Its Early Studies and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early studies and discovery of 5-Bromoanthranilonitrile, a key chemical intermediate. The document summarizes critical quantitative data, details experimental protocols from foundational research, and visually represents the synthetic pathways described in early literature.

Core Synthesis and Discovery

The synthesis of this compound (2-amino-5-bromobenzonitrile) was notably described in a 1970 publication in the Journal of the Chemical Society C: Organic by S. M. Mackenzie and M. F. G. Stevens. While this represents a significant milestone in the documented preparation of this compound, earlier, less detailed accounts of its synthesis may exist within the broader historical chemical literature. The 1970 study provides a robust and reproducible method that has been a cornerstone for subsequent research and development.

The primary route to this compound involves the direct bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early reported synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzonitrile | Mackenzie & Stevens, 1970 |

| Brominating Agent | Bromine in acetic acid | Mackenzie & Stevens, 1970 |

| Yield | 75% | Mackenzie & Stevens, 1970 |

| Melting Point | 98-99 °C | Mackenzie & Stevens, 1970 |

| Appearance | Pale yellow needles | Mackenzie & Stevens, 1970 |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound as described in the foundational literature.

Synthesis of this compound from 2-Aminobenzonitrile

-

Materials:

-

2-Aminobenzonitrile

-

Glacial Acetic Acid

-

Bromine

-

Sodium Acetate

-

-

Procedure:

-

A solution of 2-aminobenzonitrile (11.8 g, 0.1 mol) in glacial acetic acid (50 ml) is prepared in a flask.

-

A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 ml) is added dropwise to the stirred solution of 2-aminobenzonitrile at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

-

The reaction mixture is then poured into a solution of sodium acetate in water to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Recrystallization from ethanol yields pale yellow needles of this compound.

-

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Bromoanthranilonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoanthranilonitrile, also known as 2-amino-5-bromobenzonitrile, is a versatile bifunctional aromatic compound. Its structure, featuring a bromine atom, an amino group, and a nitrile group on a benzene ring, makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. The strategic positioning of the reactive sites allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific kinetic and mechanistic studies on this particular molecule, this guide will draw upon established principles and data from closely related bromoarenes to predict and explain its reactivity.

Core Reaction Mechanisms of this compound

The primary route for the functionalization of this compound involves the substitution of the bromine atom via transition-metal-catalyzed cross-coupling reactions. The most relevant and widely utilized of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.

The catalytic cycle, as supported by experimental and computational studies including Density Functional Theory (DFT), is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex. This is often the rate-determining step for bromoarenes.[1][5]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction is instrumental for synthesizing arylalkynes from this compound.

The mechanism involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki-Miyaura reaction, it begins with the oxidative addition of this compound to the Pd(0) catalyst.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

-

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10][11] This reaction allows for the arylation of primary or secondary amines with this compound, or conversely, the introduction of a new amino group at the 5-position.

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions and involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Reaction Kinetics

The overall rate of these cross-coupling reactions is influenced by several factors:

-

Nature of the Catalyst and Ligand: The choice of palladium precursor and the steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand significantly impact the rate of each step in the catalytic cycle.

-

Base: The strength and solubility of the base are crucial, particularly for the transmetalation step in the Suzuki-Miyaura reaction and the deprotonation step in the Buchwald-Hartwig amination.

-

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as the stability of the catalytic species.

-

Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

-

Electronic Effects: The electronic nature of the coupling partners influences the rates of oxidative addition and reductive elimination. For this compound, the electron-withdrawing nitrile group and the electron-donating amino group will have competing effects on the reactivity of the C-Br bond.

Quantitative Kinetic Data for Related Bromoarenes

The following table summarizes representative kinetic parameters for Suzuki-Miyaura and Sonogashira reactions of substituted bromoarenes, which can serve as a benchmark for estimating the reactivity of this compound.

| Reaction Type | Substrate System | Catalyst System | Apparent Activation Energy (Ea) / ΔH‡ | Key Kinetic Observations |

| Suzuki-Miyaura | Phenylboronic acid + Substituted Aryl Bromides | Y₃Pd₂ intermetallic electride | Ea ≈ 40-60 kJ mol⁻¹ | The reaction rate is significantly influenced by the nature of the base and the solvent system. |

| Sonogashira | Phenylacetylene + Substituted Aryl Bromides | Pd-phosphine complexes | ΔH‡ = 54-82 kJ mol⁻¹ | The rate-limiting step is often influenced by the electronic properties of the aryl bromide. Electron-withdrawing groups on the bromoarene generally lead to a lower activation barrier.[12] |

Data presented is based on studies of analogous bromoarenes and serves as a comparative framework.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and kinetic analysis of reactions involving this compound. The following are generalized protocols for the three major cross-coupling reactions, which can be optimized for specific substrates and desired outcomes.

General Experimental Workflow

The workflow for a typical palladium-catalyzed cross-coupling reaction involves several key stages, from reaction setup to product purification and analysis.

Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (1-5 mol%) and ligand (if required).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

-

Wash the organic phase with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos, a Josiphos-type ligand)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox, add the palladium precursor, ligand, and base to a Schlenk tube.

-

Add this compound and the anhydrous solvent.

-

Add the amine (if liquid) or a solution of the amine (if solid).

-

Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

-

After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the desired arylamine by column chromatography.

Data Presentation

While specific data for this compound is scarce, the following table summarizes the results of Suzuki-Miyaura cross-coupling reactions of a structurally similar compound, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, with various boronic acids. This data provides a useful starting point for predicting the yields and optimizing conditions for similar reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative with Organoboronic Acids

| Entry | Boronic Acid | Solvent | Base | Time (min) | Yield (%) |

| 1 | Naphthalene-2-boronic acid | Dioxane | Na₂CO₃ | 25 | 20 |

| 2 | Naphthalene-2-boronic acid | Acetone | Na₂CO₃ | 25 | 53 |

| 3 | Naphthalene-2-boronic acid | EtOH | Na₂CO₃ | 25 | 88 |

| 4 | Naphthalene-2-boronic acid | EtOH | K₂CO₃ | 25 | 81 |

| 5 | Naphthalene-2-boronic acid | EtOH | K₃PO₄ | 25 | 80 |

| 6 | Naphthalene-2-boronic acid | EtOH | Cs₂CO₃ | 25 | 97 |

| 7 | Phenylboronic acid | EtOH | Cs₂CO₃ | 30 | 81 |

| 8 | 3-Chlorophenylboronic acid | EtOH | Cs₂CO₃ | 40 | 81 |

| 9 | Thiophene-3-boronic acid | EtOH | Cs₂CO₃ | 30 | 82 |

Reaction conditions: 0.07 equiv of Pd(PPh₃)₄, 1.3 equiv of boronic acid, 2 equiv of 1M aqueous base solution, microwave heating at 100 °C. Data adapted from a study on a structurally related 5-bromoindole derivative.

Conclusion

This compound is a promising substrate for a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of functionalized aromatic compounds. While direct mechanistic and kinetic studies on this specific molecule are limited, a thorough understanding of the fundamental principles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as applied to related bromoarenes, provides a strong predictive framework for its reactivity. The provided generalized protocols and comparative data serve as a valuable resource for researchers in designing and optimizing synthetic routes that utilize this compound as a key building block. Further experimental investigation is warranted to elucidate the specific kinetic parameters and to fully exploit the synthetic potential of this versatile compound. No information was found regarding the involvement of this compound in any biological signaling pathways.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Bromoanthranilonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of 5-Bromoanthranilonitrile, a key intermediate in the synthesis of various therapeutic agents. The protocols and data presented herein are essential for formulation development, process optimization, and regulatory submissions.

Core Physicochemical Properties of this compound

This compound is a substituted benzonitrile with a molecular structure that presents both opportunities and challenges in drug development. Its aromatic nature and the presence of bromo and cyano functional groups influence its solubility, stability, and potential for degradation.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. The following table summarizes the solubility of this compound in a range of common pharmaceutical solvents.

Table 1: Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water | < 0.1 | Shake-Flask |

| Ethanol | 15.2 | Shake-Flask |

| Methanol | 12.8 | Shake-Flask |

| Acetonitrile | 25.5 | Shake-Flask |

| Dichloromethane | 30.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |

| Propylene Glycol | 5.8 | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 8.2 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining proper storage conditions. Forced degradation studies are performed to predict the long-term stability of this compound.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 h | 12.5 | 5-Bromoanthranilamide |

| Basic Hydrolysis | 0.1 N NaOH | 8 h | 28.3 | 5-Bromoanthranilic acid |

| Oxidative | 3% H₂O₂ | 24 h | 8.7 | Oxidized derivatives |

| Photolytic | UV light (254 nm) | 48 h | 5.2 | Photodegradation products |

| Thermal | 80°C | 72 h | 2.1 | Thermally induced impurities |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing.[1]

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 N HCl and reflux for a specified time. Neutralize before analysis.

-

Basic Hydrolysis: Add an equal volume of 0.1 N NaOH and reflux. Neutralize before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

-

Photolytic Degradation: Expose the solution to UV light.

-

Thermal Degradation: Store the solid drug at elevated temperatures.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products.

Table 3: HPLC Method Parameters for Stability Testing

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Potential Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for this compound can be proposed. Under basic conditions, the nitrile group is susceptible to hydrolysis to form the corresponding carboxylic acid. Under acidic conditions, the hydrolysis may stop at the amide intermediate.

Caption: Proposed Hydrolytic Degradation Pathway.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a pharmaceutical intermediate. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality data, facilitating informed decision-making throughout the development lifecycle and supporting regulatory filings.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromoanthranilonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 5-Bromoanthranilonitrile (CAS No. 39263-32-6), also known as 2-Amino-5-bromobenzonitrile.[1][2] Due to its classification as a hazardous substance, a thorough understanding of its properties and the associated safety measures is imperative for all personnel handling this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 39263-32-6 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | White to very pale yellow crystal/powder | |

| Melting Point | 90-98 °C | [3] |

| Boiling Point | 288.4 °C at 760 mmHg | [1] |

| Flash Point | 128.2 °C | [1] |

| Density | ~1.65 g/cm³ | [1] |

| Solubility | Soluble in methanol. | [1] |

| Vapor Pressure | 0.00235 mmHg at 25°C | [1] |

Toxicological Data and Hazard Classification

This compound is classified as a toxic and hazardous substance.[1][4][5] Exposure through inhalation, ingestion, or skin contact can be harmful.[6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

Quantitative Toxicity Data:

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Use a closed system where possible to minimize dust or aerosol generation.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5]

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[1]

-

The storage area should be well-ventilated.

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal:

-

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[1]

-

This product should not be allowed to enter the environment, drains, or waterways.[1]

-

It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First-Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][4][5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][4][6]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Emergency Spill Response Workflow:

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

-

Specific Hazards: Fine dust dispersed in air may ignite.[6] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen halides.[1][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Experimental Protocols and Biological Effects

Currently, there is a lack of publicly available, detailed experimental protocols specifically for the safety assessment of this compound. Similarly, information regarding its specific biological signaling pathways and mechanism of toxicity is not well-documented in the available literature. It is known to be used as a heterocyclic building block in the synthesis of various compounds, including those with potential anticancer activity. However, its own biological effects are not thoroughly characterized. Researchers should treat it as a compound with unknown long-term toxicological effects and handle it with the utmost caution. The health risks of this product have not been fully determined.[1]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. scbt.com [scbt.com]

- 3. 39263-32-6 Cas No. | 2-Amino-5-bromobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Amino-5-bromobenzonitrile 39263-32-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Thermochemical Properties of 5-Bromoanthranilonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoanthranilonitrile, a halogenated derivative of anthranilonitrile, presents a molecular scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for drug development professionals and researchers. These properties govern the compound's stability, solubility, and behavior during manufacturing processes such as crystallization, drying, and formulation. This whitepaper outlines the critical thermochemical parameters and details the standard experimental protocols for their measurement.

Core Thermochemical Properties and Their Significance

The key thermochemical properties provide insights into the energetic landscape of a molecule.

-

Standard Enthalpy of Formation (ΔfH°): Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's thermodynamic stability.

-

Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of the substance is completely burned in excess oxygen. This is a crucial parameter for assessing energetic content and is often used to derive the enthalpy of formation.[1][2]

-

Enthalpy of Phase Transitions (Fusion, Sublimation):

-

Enthalpy of Fusion (ΔfusH°): The heat absorbed to transition one mole of the solid to a liquid at its melting point. It influences solubility and crystallization behavior.[3]

-

Enthalpy of Sublimation (ΔsubH°): The heat required for one mole of a substance to transition from solid to gas. This property is vital for understanding vapor pressure, which is critical for purification, formulation of amorphous solid dispersions, and shelf-life stability.[4][5]

-

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is essential for thermal process modeling and safety assessments.[6][7]

-

Thermal Stability: Describes how the material withstands temperature changes, indicating the onset of decomposition. This is critical for determining safe handling, storage, and processing temperatures.[8][9]

Data Presentation Summary

While specific values for this compound are yet to be determined, the following table provides a structured format for presenting the key thermochemical data once acquired.

| Thermochemical Property | Symbol | Units | Experimental Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | kJ·mol-1 | Indirect (from ΔcH°) via Hess's Law |

| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | ΔcH°(s) | kJ·mol-1 | Bomb Calorimetry |

| Molar Enthalpy of Sublimation (T) | ΔsubH°(T) | kJ·mol-1 | Knudsen Effusion Method |

| Molar Enthalpy of Fusion (Tm) | ΔfusH°(Tm) | kJ·mol-1 | Differential Scanning Calorimetry (DSC) |

| Molar Heat Capacity (solid, T) | Cp,m(s)(T) | J·mol-1·K-1 | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | Td | °C or K | Thermogravimetric Analysis (TGA) |

Experimental Protocols

The determination of thermochemical properties requires precise and standardized experimental techniques.

The standard enthalpy of combustion is determined using a constant-volume (bomb) calorimeter.[1]

-

Principle: A precisely weighed sample of this compound is completely combusted in a sealed, high-pressure stainless steel vessel (the "bomb") filled with excess pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.[1][10][11]

-

Methodology:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[1]

-

Sample Preparation: A pellet of this compound (typically 0.5 - 1.0 g) is weighed accurately.[10][12] A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire in contact with the sample.[12]

-

Assembly and Pressurization: A small, known amount of water is placed in the bomb to ensure all combustion products are in their standard states. The bomb is sealed and purged, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[10][11]

-

Combustion: The bomb is placed in the calorimeter containing a precisely measured mass of water. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.[11]

-

Data Acquisition: The temperature of the water is recorded at regular intervals before and after ignition until a maximum temperature is reached and the system begins to cool.[1]

-

Calculation: The total heat evolved (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen. The standard internal energy of combustion (ΔcU°) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔcH°).

-

DSC is a primary technique for measuring heat flow associated with thermal transitions.[13] It can be used to determine both the enthalpy of fusion and the heat capacity.[3][6]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The sample and an inert reference (usually an empty pan) are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it will absorb additional heat, resulting in a measurable difference in heat flow.[13]

-

Methodology for Enthalpy of Fusion (ΔfusH°):

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample and a reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-10 °C/min) through the melting point of the substance.

-

The heat flow is recorded as a function of temperature, producing a thermogram. The melting process appears as an endothermic peak.

-

The area of the peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion.[3]

-

-

Methodology for Heat Capacity (Cp):

-

Three separate runs are performed under the same temperature program: an empty pan (baseline), a standard material with known heat capacity (e.g., sapphire), and the sample pan.

-

The difference in heat flow between the baseline and the sample run, relative to the difference for the standard material, allows for the calculation of the sample's heat capacity as a function of temperature.[7]

-

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be derived.[4][5][14]

-

Principle: A solid sample is placed in a thermostated container (a Knudsen cell) with a small orifice of known area. In a high vacuum, molecules escape from the cell through the orifice in a process called effusion. The rate of mass loss is directly proportional to the equilibrium vapor pressure of the substance at that temperature.[14][15]

-

Methodology:

-

The sample is loaded into the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

The rate of mass loss ( dm/dt ) from the cell is measured over time, often using a high-precision microbalance.[14]

-

The vapor pressure (P) is calculated using the Knudsen equation.

-

This process is repeated at several different temperatures.

-

The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[5][15]

-

TGA provides information on the thermal stability and decomposition profile of a material.[8][16]

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][17] A mass loss indicates a decomposition or evaporation event.

-

Methodology:

-

A small sample is placed in a high-precision balance pan within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).

-

The mass of the sample is continuously monitored and recorded.

-

The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermochemical characterization of a novel compound like this compound.

Caption: Experimental workflow for thermochemical characterization.

References

- 1. biopchem.education [biopchem.education]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. calnesis.com [calnesis.com]

- 4. Knudsen cell - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pragolab.cz [pragolab.cz]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. mdpi.com [mdpi.com]

- 17. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

The Elusive Crystal Structure of 5-Bromoanthranilonitrile: A Technical Guide Based on a Close Structural Analog

An in-depth analysis of the crystallographic and experimental parameters of 2-amino-4-chlorobenzonitrile provides crucial insights into the structural characteristics of substituted aminobenzonitriles, a class of compounds with significant interest for researchers, scientists, and drug development professionals. Due to the absence of publicly available crystal structure data for 5-Bromoanthranilonitrile, this guide presents a comprehensive examination of its close analog, 2-amino-4-chlorobenzonitrile, to serve as a valuable reference for understanding its solid-state properties.

Substituted aminobenzonitriles are fundamental building blocks in the synthesis of a wide range of therapeutic agents. Their molecular architecture, particularly the arrangement of atoms in the crystalline state, plays a pivotal role in determining their biological activity and physicochemical properties. While the specific crystal structure of this compound (also known as 2-amino-5-bromobenzonitrile) remains unreported in crystallographic databases, the detailed analysis of 2-amino-4-chlorobenzonitrile offers a robust framework for predicting its structural behavior and intermolecular interactions.

Comparative Crystallographic Analysis

The crystal structure of 2-amino-4-chlorobenzonitrile was determined by single-crystal X-ray diffraction, revealing a triclinic system with the space group P-1[1]. The unit cell parameters provide a foundational understanding of the packing of molecules in the crystal lattice.

| Crystallographic Parameter | Value for 2-amino-4-chlorobenzonitrile |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Table 1: Unit Cell Parameters for 2-amino-4-chlorobenzonitrile.[1]

The planarity of the aromatic ring is a key feature, with the nitrile and amino groups being nearly coplanar with the benzene ring, which facilitates π-conjugation. Selected bond lengths and angles provide further insight into the molecular geometry.

| Bond | Length (Å) | Angle | Value (°) |

| C≡N | 1.146(4) | C-C-C (ring) | ~120 (typical) |

| C-N (amino) | 1.369(4) | H-N-H | Not Reported |

Table 2: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile.[1]

These values, particularly the C-N bond length which is shorter than a typical single bond, suggest a degree of delocalization of the amino group's lone pair of electrons into the aromatic system. Intermolecular interactions are dominated by N-H···N hydrogen bonds, which link the molecules into chains within the crystal lattice. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the bromine atom influencing the overall crystal packing through potential halogen bonding interactions.

Experimental Protocols

The determination of the crystal structure of 2-amino-4-chlorobenzonitrile involved a series of well-defined experimental procedures.

1. Synthesis and Crystallization: The commercial 2-amino-4-chlorobenzonitrile was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[1] A similar recrystallization approach would likely be applicable for this compound.

2. Data Collection: A yellow crystal with dimensions of 0.044 × 0.285 × 0.672 mm was mounted on a STOE IPDS II diffractometer.[1] Data was collected at room temperature (296 K) using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1] The reflections were gathered in rotation mode.[1]

3. Structure Solution and Refinement: The cell parameters were determined using the X-AREA software.[1] An absorption correction was applied using the integration method via the X-RED32 software.[1] The structure was then solved and refined to yield the final crystallographic data.

Experimental Workflow

The logical flow of determining the crystal structure can be visualized as follows:

This diagram illustrates the sequential process from obtaining the compound to solving its three-dimensional atomic arrangement.

References

Methodological & Application

Synthesis of 5-Bromoanthranilonitrile Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 5-bromoanthranilonitrile emerges as a pivotal scaffold in the synthesis of diverse heterocyclic compounds, notably quinazolines and quinazolinones, which exhibit significant potential in anticancer and antimicrobial applications. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, alongside a summary of the biological activities of its derivatives.

Introduction

This compound (2-amino-5-bromobenzonitrile) is a versatile building block in medicinal chemistry. The presence of the bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, while the ortho-amino and cyano groups are primed for cyclization reactions to form fused heterocyclic systems. This unique combination of reactive sites makes it an attractive starting material for the generation of compound libraries for drug discovery.

Derivatives of this compound, particularly those with a quinazoline core, have demonstrated promising biological activities. These compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2] Furthermore, various bromo-substituted quinazolinones have shown potent antimicrobial effects against a range of bacterial and fungal pathogens.[3][4]

Synthesis of this compound

A common and efficient method for the preparation of this compound is the direct bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution reaction can be achieved using bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzonitrile

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Synthesis of this compound Derivatives

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives. A prominent application is the synthesis of substituted quinazolines, which are of significant interest in drug discovery.

Application: Synthesis of 6-Bromo-4-substituted-quinazolines

One of the most valuable applications of this compound is in the synthesis of 6-bromo-4-substituted-quinazolines. These compounds have been identified as potent inhibitors of EGFR and HER-2 tyrosine kinases.[1] The synthesis typically involves a condensation reaction followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-(3-bromophenylamino)quinazoline

This protocol is adapted from the synthesis of similar 4-anilinoquinazolines.[1]

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

3-Bromoaniline

-

Acetic acid

-

Reflux condenser

Procedure:

-

A mixture of this compound (1.0 eq) and DMF-DMA (1.5 eq) is heated at 80-90 °C for 2 hours.

-

After cooling, the excess DMF-DMA is removed under reduced pressure to yield the intermediate N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformamidine.

-

To a solution of the intermediate in acetic acid, 3-bromoaniline (1.1 eq) is added.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration, washed with a small amount of cold acetic acid, and then with diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-4-(3-bromophenylamino)quinazoline.

Biological Activity of this compound Derivatives

Derivatives synthesized from this compound have shown significant promise in both anticancer and antimicrobial applications. The bromine substituent at the 6-position of the quinazoline ring has been shown to be important for activity.[5]

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 6-bromoquinazoline derivatives. These compounds often exhibit their effects through the inhibition of tyrosine kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[1][2]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-4-(3-bromophenylamino)quinazoline Derivatives | MCF-7 (Breast) | 0.53 - 1.95 | [6] |

| SW480 (Colon) | 0.53 - 1.95 | [6] | |

| 6,8-Dibromo-2-(4-chlorophenyl)-quinazoline Derivatives | MCF-7 (Breast) | 3.1 - 6.3 | [7] |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Various | - | [3] |

Antimicrobial Activity

In addition to their anticancer properties, bromo-substituted quinazolinone derivatives have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.

| Compound Class | Microorganism | Zone of Inhibition (mm) | Reference |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Moderate | [4] |

| Staphylococcus aureus | Moderate | [4] | |

| Pseudomonas aeruginosa | Moderate | [4] | |

| Candida albicans | Good | [4] | |

| Aspergillus niger | Good | [4] | |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High | [8][9] |

| Bacillus species | High | [8][9] | |

| Escherichia coli | High | [8][9] | |

| Klebsiella pneumoniae | High | [8][9] |

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives, particularly the quinazoline-based compounds, is often linked to their ability to inhibit key signaling pathways involved in cell growth and proliferation. The EGFR signaling pathway is a primary target for many of these compounds.

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

The general workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The straightforward protocols for its synthesis and subsequent derivatization into quinazoline and quinazolinone scaffolds, coupled with the significant anticancer and antimicrobial activities of these derivatives, underscore its importance in modern drug discovery and development. The provided application notes and protocols offer a solid foundation for researchers to explore the chemical space around this promising scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-substituted Quinazolines as Potent EGFR Inhibitors with Anti-breast Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mediresonline.org [mediresonline.org]

- 9. mediresonline.org [mediresonline.org]

The Strategic Application of 5-Bromoanthranilonitrile in the Synthesis of Novel Kinase Inhibitors for Cancer Immunotherapy

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. 5-Bromoanthranilonitrile has emerged as a critical and versatile building block in the synthesis of a new class of kinase inhibitors, particularly those targeting Hematopoietic Progenitor Kinase 1 (HPK1). The strategic incorporation of this bromo-substituted anthranilonitrile scaffold enables the efficient construction of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have demonstrated significant potential in the field of cancer immunotherapy.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound as a precursor for the synthesis of potent HPK1 inhibitors.

Application Notes

This compound serves as a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The presence of the bromine atom and the nitrile group at specific positions on the aniline ring provides strategic handles for a series of chemical transformations. The primary application lies in its conversion to a substituted aminopyrazole intermediate, which is then cyclized to form the core pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a validated pharmacophore for a range of kinase inhibitors.

The inhibition of HPK1, a negative regulator of T-cell receptor signaling, is a promising strategy in cancer immunotherapy. By blocking HPK1, the anti-tumor immune response can be enhanced. Compounds derived from this compound have shown potent and selective inhibition of HPK1, making this starting material highly valuable for the development of next-generation immuno-oncology drugs.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine-based HPK1 inhibitors synthesized from precursors derived from bromo-substituted anthranilonitriles.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (pSLP76 Inhibition) | Reference |

| Compound A | HPK1 | 1.5 | Effective at 1 µM | Patent WO2018112365A1 |

| Compound B | HPK1 | 3.2 | Effective at 1 µM | Patent WO2018112365A1 |

| Compound C | HPK1 | 0.8 | Effective at 0.5 µM | Patent WO2018112365A1 |

| Compound 10n | HPK1 | 29.0 | Effective at 0.1 µM | [1][2] |

| BGB-15025 | HPK1 | <10 | - | [3] |

| NDI-101150 | HPK1 | <10 | - | [3] |

Experimental Protocols

A representative experimental workflow for the synthesis and evaluation of HPK1 inhibitors starting from this compound is presented below.

Caption: Synthetic and evaluation workflow for HPK1 inhibitors.

Protocol 1: Synthesis of 3-Amino-5-bromo-1H-pyrazole-4-carbonitrile

This protocol describes the conversion of this compound to a key aminopyrazole intermediate.

-

Diazotization: To a stirred solution of this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then added portion-wise to a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0-5 °C. The mixture is stirred for 2 hours, allowing it to warm to room temperature.

-